1-Carbamoyl-3-(4-methoxyphenyl)urea

Description

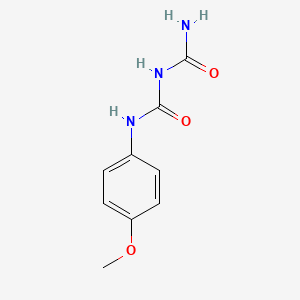

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-carbamoyl-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-15-7-4-2-6(3-5-7)11-9(14)12-8(10)13/h2-5H,1H3,(H4,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVLSLAMMQKXNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90930761 | |

| Record name | N-[Hydroxy(4-methoxyanilino)methylidene]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14032-35-0 | |

| Record name | NSC76515 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[Hydroxy(4-methoxyanilino)methylidene]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Carbamoyl-3-(4-methoxyphenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 1-Carbamoyl-3-(4-methoxyphenyl)urea, also known as 4-Methoxyphenyl biuret, is a specific derivative of biuret. While extensive information is available for the parent compound, biuret, and related substituted ureas, a dedicated CAS number and comprehensive, publicly available experimental data for this exact molecule are not readily found. This guide compiles available information on its potential synthesis, predicted properties based on related compounds, and the general biological context of substituted ureas.

Chemical Identity and Properties

A specific CAS number for this compound could not be located in publicly accessible chemical databases. For the purpose of providing relevant physicochemical data, the properties of the closely related compound, N,N'-bis(4-methoxyphenyl)urea (CAS: 1227-44-7) , are presented below as an estimation. Researchers should experimentally verify the properties of this compound upon synthesis.

Table 1: Physicochemical Properties of N,N'-bis(4-methoxyphenyl)urea (CAS: 1227-44-7) [1][2][3]

| Property | Value | Source |

| Molecular Formula | C15H16N2O3 | [2] |

| Molecular Weight | 272.30 g/mol | [2] |

| IUPAC Name | 1,3-bis(4-methoxyphenyl)urea | [2] |

| Synonyms | N,N'-(Di-p-methoxyphenyl)urea | [2] |

| Crystal System | Triclinic | eCrystals |

| Space Group | P-1 | eCrystals |

Note: The properties listed are for N,N'-bis(4-methoxyphenyl)urea and should be considered as an approximation for this compound.

Experimental Protocols: Synthesis of Substituted Biurets

The synthesis of N-substituted biurets can be achieved through several methods. A general approach involves the reaction of an amine with a substituted allophanyl azide or the reaction of an amine with nitrobiuret.[4] A plausible synthetic route for this compound could involve the reaction of 4-methoxyaniline with a suitable carbamoylating agent.

General Protocol for the Synthesis of a 1,5-Disubstituted Biuret via the Azide Method [4]

This method is adaptable for the synthesis of this compound by reacting 4-methoxyaniline with allophanyl azide.

Materials:

-

4-Methoxyaniline

-

4-Substituted allophanyl azide (e.g., 4-n-propylallophanyl azide as a representative reactant)[4]

-

Benzene (or a suitable alternative solvent)

-

Water-alcohol mixture for recrystallization

Procedure:

-

Dissolve equimolar amounts of 4-methoxyaniline and the 4-substituted allophanyl azide in benzene.

-

Stir the mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux.

-

After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.

-

Recrystallize the resulting residue from a water-alcohol mixture to yield the purified substituted biuret.

Caption: A potential mechanism of action via kinase inhibition.

Conclusion

This compound is a compound for which specific experimental data is sparse in public literature. However, based on the known chemistry of substituted biurets and ureas, this guide provides a framework for its synthesis and potential biological relevance. The provided experimental protocols and predicted properties, derived from closely related analogs, offer a starting point for researchers interested in this molecule. Further experimental investigation is necessary to fully characterize its physicochemical properties and biological activities.

References

physical and chemical characteristics of 1-Carbamoyl-3-(4-methoxyphenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological characteristics of 1-Carbamoyl-3-(4-methoxyphenyl)urea, a biuret derivative. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document focuses on predicted properties, a proposed synthetic route, and a general framework for its characterization and potential biological evaluation based on the activities of structurally related arylbiurets.

Physicochemical Characteristics

| Property | Value | Method |

| IUPAC Name | This compound | - |

| Synonyms | N-(4-methoxyphenyl)biuret | - |

| CAS Number | Not available | - |

| Molecular Formula | C₉H₁₁N₃O₃ | Calculated |

| Molecular Weight | 209.21 g/mol | Calculated |

| Melting Point | To be determined | Experimental (e.g., DSC) |

| Boiling Point | To be determined | Experimental/Predicted |

| Solubility | To be determined | Experimental (e.g., in water, DMSO, ethanol) |

| pKa | To be determined | Experimental/Predicted |

Synthesis and Characterization

Proposed Synthetic Protocol

A plausible and efficient method for the synthesis of this compound involves the reaction of 4-methoxyphenyl isocyanate with urea. This reaction is a common method for the preparation of N-substituted biurets.

Reaction Scheme:

Potential Biological Activity and Signaling Pathways

Arylbiurets as Potential Kinase Inhibitors

While the specific biological activity of this compound has not been reported, the broader class of aryl-substituted ureas and biurets has garnered significant interest in drug discovery, particularly as kinase inhibitors. [1]Protein kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. [2]The urea and biuret moieties can form key hydrogen bond interactions within the ATP-binding pocket of kinases, leading to competitive inhibition. [1]

Hypothetical Kinase Inhibitor Signaling Pathway

The diagram below illustrates a generic signaling pathway that could be modulated by a kinase inhibitor. In this hypothetical scenario, the inhibitor blocks the action of a specific kinase, thereby preventing the phosphorylation of its downstream substrate and interrupting the signaling cascade that could otherwise lead to a pathological cellular response, such as proliferation.

Standard Analytical Protocols

For the characterization of a newly synthesized batch of this compound, the following standard analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the compound. The spectra should be consistent with the proposed structure, showing the characteristic peaks for the aromatic protons of the methoxyphenyl group, the methoxy protons, and the NH protons of the biuret moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), should be employed to determine the exact mass of the molecule and confirm its elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will help to identify the key functional groups present in the molecule, such as the N-H stretching vibrations, C=O stretching vibrations of the carbonyl groups, and the C-O stretching of the methoxy group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound. A suitable method should be developed to separate the product from any starting materials or byproducts.

Conclusion

This compound is a compound for which there is a notable lack of published experimental data. This guide provides a foundational framework for its synthesis, purification, and characterization. Based on its structural similarity to other known bioactive molecules, it represents an interesting candidate for further investigation, particularly in the context of kinase inhibition. The proposed methodologies and workflows herein offer a starting point for researchers to explore the chemical and biological properties of this novel biuret derivative.

References

Navigating the Therapeutic Potential of Methoxyphenyl Urea Derivatives: A Mechanistic Overview

Diaryl Ureas as Multi-Kinase Inhibitors

A prominent mechanism of action for many diaryl urea compounds, including those with a 4-methoxyphenyl group, is the inhibition of multiple protein kinases involved in tumor cell proliferation and angiogenesis. The archetypal molecule in this class is Sorafenib, a bi-aryl urea approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[1][2][3]

The diaryl urea motif is crucial for the inhibitory activity, often acting as a type II kinase inhibitor.[4] This class of inhibitors binds to the "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped. This binding mode is distinct from type I inhibitors that bind to the active "DFG-in" conformation. The urea moiety typically forms key hydrogen bonds with a conserved glutamic acid residue in the αC-helix and the backbone amide of the aspartate residue of the DFG motif.[4]

Inhibition of the RAF/MEK/ERK Signaling Pathway

A primary target of Sorafenib and related diaryl ureas is the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway).[1][5] This pathway is a critical regulator of cell division, proliferation, and survival.[5] Sorafenib inhibits RAF kinases, including RAF-1 (or C-Raf) and both wild-type and mutant B-RAF.[1] By blocking RAF, these compounds prevent the downstream phosphorylation of MEK and ERK, thereby inhibiting the transmission of pro-proliferative signals to the nucleus.[5]

A diaryl urea derivative, designated SMCl, has also been shown to inhibit the proliferation of hepatocellular carcinoma cells by targeting the RAS/RAF/MEK/ERK pathway.[5]

Anti-Angiogenic Activity through VEGFR and PDGFR Inhibition

In addition to intracellular signaling, many diaryl ureas exhibit potent anti-angiogenic effects by targeting receptor tyrosine kinases (RTKs) on the cell surface.[1][6] Specifically, they inhibit vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) and platelet-derived growth factor receptor-β (PDGFR-β).[1] These receptors are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By blocking these receptors, diaryl ureas can stifle tumor growth and metastasis.[3]

Table 1: Inhibitory Activity of Diaryl Urea Derivatives against Various Kinases

| Compound | Target Kinase | IC50 Value | Cell Line | Reference |

| Sorafenib | KDR (VEGFR-2) | 28 nM | N/A | [4] |

| SMCl | Phospho-Raf | Dose-dependent reduction | Hep3B, PLC/PRF/5 | [5] |

| SMCl | Phospho-Erk | Dose-dependent reduction | Hep3B, PLC/PRF/5 | [5] |

| Compound 25a | p38α | 0.47 nM | N/A | [7] |

| Compound 7u | BRAF | 2.39 ± 0.10 µM | A549 | [8] |

| Compound 7u | BRAF | 3.90 ± 0.33 µM | HCT-116 | [8] |

Phenyl Urea Derivatives as Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Another emerging mechanism of action for phenyl urea derivatives is the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1).[9] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan metabolism along the kynurenine pathway.[9] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function. This creates an immunosuppressive environment that allows tumor cells to evade the host's immune system. Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.

Several studies have identified phenyl urea derivatives as potent and selective IDO1 inhibitors.[9][10] For instance, certain para-substituted phenyl urea derivatives have shown IDO1 inhibitory activity with IC50 values in the sub-micromolar range, without affecting the related enzyme tryptophan 2,3-dioxygenase (TDO).[9]

Table 2: IDO1 Inhibitory Activity of Phenyl Urea Derivatives

| Compound | IDO1 IC50 (µM) | TDO Inhibition | Reference |

| i12 | 0.1 - 0.6 | No | [9] |

| i23 | 0.1 - 0.6 | No | [9] |

| i24 | 0.1 - 0.6 | No | [9] |

| 3g | 1.73 ± 0.97 | N/A | [10] |

Experimental Protocols

Kinase Inhibition Assays

The inhibitory activity of compounds against specific kinases is often determined using in vitro enzymatic assays. A common method is the LanthaScreen™ Eu Kinase Binding Assay or similar fluorescence resonance energy transfer (FRET) based assays.

General Protocol:

-

A kinase, a fluorescently labeled antibody, and a tracer ligand that binds to the ATP-binding site of the kinase are combined.

-

The test compound is added at various concentrations.

-

If the compound binds to the kinase's ATP-binding site, it displaces the tracer, leading to a decrease in the FRET signal.

-

The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

General Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

An MTT solution is added to each well and incubated to allow viable cells to convert the yellow MTT into purple formazan crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

IDO1 Enzymatic Assay

The inhibitory effect on IDO1 can be measured by quantifying the conversion of tryptophan to N-formylkynurenine.

General Protocol:

-

Recombinant human IDO1 enzyme is incubated with L-tryptophan in the presence of ascorbic acid and methylene blue in a reaction buffer.

-

The test compound at various concentrations is added to the reaction mixture.

-

The reaction is initiated and incubated at room temperature.

-

The reaction is stopped, and the N-formylkynurenine produced is converted to kynurenine by acid hydrolysis.

-

The amount of kynurenine is quantified by measuring the absorbance at a specific wavelength (e.g., 321 nm) or by HPLC.

-

The IC50 value is calculated from the dose-inhibition curve.

Conclusion

While the specific mechanism of action for "1-Carbamoyl-3-(4-methoxyphenyl)urea" remains to be elucidated, the broader class of diaryl ureas containing the methoxyphenyl moiety represents a rich area of medicinal chemistry with significant therapeutic implications, particularly in oncology. Their ability to act as multi-kinase inhibitors, targeting key signaling pathways like RAF/MEK/ERK and angiogenesis-related RTKs, is well-established. Furthermore, the potential for related phenyl urea structures to function as immunomodulatory agents through IDO1 inhibition opens up new avenues for cancer treatment. Further research into this chemical space is warranted to discover novel and more potent therapeutic agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Sorafenib - Wikipedia [en.wikipedia.org]

- 3. Sorafenib Tosylate - NCI [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N'-Diarylurea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors [frontiersin.org]

- 11. Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. [wisdomlib.org]

A Comprehensive Technical Guide to Determining the Solubility of 1-Carbamoyl-3-(4-methoxyphenyl)urea in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Carbamoyl-3-(4-methoxyphenyl)urea belongs to the class of aryl ureas, a group of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. Aryl urea derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] The urea moiety is recognized for its ability to form hydrogen bonds, which can contribute to interactions with biological targets.

The solubility of a compound is a critical determinant of its suitability for various applications in research and drug development. It influences formulation strategies, bioavailability, and the reliability of in vitro and in vivo assays. A thorough understanding of the solubility of this compound is therefore essential for its advancement as a potential therapeutic agent or research tool.

This guide provides detailed experimental protocols for determining both thermodynamic and kinetic solubility, outlines factors that influence the solubility of aryl ureas, and presents a workflow for a comprehensive solubility assessment.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound, featuring both polar (urea and methoxy groups) and nonpolar (phenyl rings) regions, suggests that its solubility will vary significantly across different solvents.

-

Polar Solvents (e.g., Water, Ethanol): The urea and methoxy groups can form hydrogen bonds with polar solvents, which is expected to enhance solubility. However, the presence of the aromatic rings may limit the extent of dissolution in highly polar solvents like water.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The phenyl groups will interact favorably with nonpolar solvents through van der Waals forces. However, the polar urea moiety will likely hinder solubility in these solvents.

-

Aprotic Polar Solvents (e.g., DMSO, DMF): Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often good solvents for compounds with mixed polarity, as they can interact with both the polar and nonpolar parts of the molecule.

Temperature is another critical factor, with solubility generally increasing with temperature for most solid solutes.

Experimental Protocols for Solubility Determination

The two primary types of solubility measurements are thermodynamic and kinetic solubility.

3.1. Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and pH. The shake-flask method is the gold standard for this determination.[3]

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial or flask.[4]

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a fine filter (e.g., 0.45 µm) to remove any remaining solid particles.[5]

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is a precise method for this quantification.[6][7]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Inject the filtered sample onto the HPLC system and determine its concentration by comparing its peak area to the calibration curve.[6]

-

-

Data Reporting: Express the solubility in units such as mg/mL, g/L, or mol/L.

3.2. Kinetic Solubility Determination

Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly dissolved from a concentrated stock solution (typically in DMSO). It is a high-throughput method often used in early drug discovery.[8][9]

Protocol (Nephelometric Assay):

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[8]

-

Serial Dilution: In a microtiter plate, perform a serial dilution of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS).[8]

-

Incubation: Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).[8]

-

Precipitation Detection: Measure the turbidity or light scattering of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.[8]

Data Presentation

As experimental data for the solubility of this compound is not currently available, the following table is presented as a template for researchers to populate with their experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Isopropanol | 25 | Shake-Flask | ||

| Acetone | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 | Kinetic |

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of thermodynamic solubility using the shake-flask method followed by HPLC analysis.

Computational Approaches to Solubility Prediction

In the absence of experimental data, computational models can provide an initial estimate of a compound's solubility. Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools utilize the chemical structure to predict physicochemical properties.[10][11] These predictions can be valuable for prioritizing experiments and for understanding the structural determinants of solubility. Various online platforms and software packages are available for this purpose.

Conclusion

While a definitive quantitative solubility profile for this compound is not yet established in the scientific literature, this guide provides the necessary framework for researchers to determine this crucial parameter. By employing the detailed protocols for thermodynamic and kinetic solubility measurements, scientists can generate reliable data to inform the future development and application of this compound. The combination of experimental determination and computational prediction offers a robust strategy for a comprehensive understanding of its solubility characteristics.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 6. pharmaguru.co [pharmaguru.co]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Carbamoyl-3-(4-methoxyphenyl)urea

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical structure, molecular weight, and potential synthesis of 1-Carbamoyl-3-(4-methoxyphenyl)urea. Due to a lack of specific experimental data for this exact compound in published literature, this document outlines its hypothesized properties based on chemical nomenclature and provides established experimental protocols for structurally analogous compounds. This information serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related molecules.

Structure and Physicochemical Properties

Based on systematic IUPAC nomenclature, this compound is a biuret derivative. The name indicates a central urea moiety with a carbamoyl group (-CONH₂) on one nitrogen atom and a 4-methoxyphenyl group on the other. This compound is also known as N-(4-methoxyphenyl)biuret.

Chemical Structure:

(4-CH₃O-C₆H₄)-NH-C(=O)-NH-C(=O)-NH₂

The table below summarizes the calculated physicochemical properties for this structure.

| Property | Value |

| Molecular Formula | C₉H₁₁N₃O₃ |

| Molecular Weight | 209.20 g/mol |

| IUPAC Name | This compound |

| Synonym | N-(4-methoxyphenyl)biuret |

| CAS Number | Not assigned |

Potential Synthesis Protocols

While no specific synthesis for this compound has been documented, its structure as an N-substituted biuret suggests a viable synthetic route. Organic biurets can be formed through methods such as the trimerization of isocyanates or the reaction of an isocyanate with urea.[1] A plausible approach for synthesizing the target compound is the reaction of 4-methoxyphenyl isocyanate with urea.

Alternatively, established methods for creating unsymmetrical ureas from amines can be adapted. A widely used and effective method involves the in situ generation of an isocyanate from a primary amine using a phosgene equivalent like triphosgene, followed by the addition of a second nucleophile.[2]

Experimental Protocol: General Synthesis of an Unsymmetrical Urea via in situ Isocyanate Formation

This protocol is adapted from a published method for synthesizing 1-[2-(1H-pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea and can serve as a template.[2] The key steps involve converting an aniline derivative to an isocyanate, which then reacts with an amine. To synthesize the target molecule, one could theoretically start with 4-methoxyaniline and react the resulting isocyanate with ammonia or urea.

Materials:

-

Starting Aniline (e.g., 4-methoxyaniline)

-

Triphosgene (handle with extreme caution in a fume hood)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous Tetrahydrofuran (THF)

-

Nucleophile (e.g., ammonia solution or urea)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve the starting aniline (1.0 eq.) and triethylamine (2.0 eq.) in anhydrous THF.

-

Cooling: Cool the stirred solution to 0-5 °C using an ice bath.

-

Triphosgene Addition: Dissolve triphosgene (0.34 eq.) in a separate flask in anhydrous THF. Add this solution dropwise to the cooled aniline solution, maintaining the temperature between 0-5 °C. This step generates the aryl isocyanate in situ.

-

Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aniline.

-

Nucleophile Addition: Once the isocyanate formation is complete, add the second nucleophile (e.g., a concentrated solution of ammonia in THF, >2.0 eq.) dropwise to the reaction mixture.

-

Completion: Allow the reaction to warm to room temperature and stir for an additional 3-12 hours, continuing to monitor by TLC. The required time depends on the reactivity of the nucleophile.[2]

-

Workup and Purification:

-

Quench the reaction by slowly adding water.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using silica gel column chromatography to yield the final unsymmetrical urea.

-

Structural Confirmation: The final product's structure should be confirmed using standard analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[2]

Diagram of Synthesis Workflow

Caption: General workflow for the synthesis of the target molecule.

Potential Biological Activity and Significance

The aryl urea motif is a well-established pharmacophore in modern drug discovery. Many FDA-approved drugs and clinical candidates feature this core structure, highlighting its importance in interacting with biological targets.[2]

-

Kinase Inhibition: The N,N'-diaryl urea structure is central to several multi-kinase inhibitors used in oncology, such as Sorafenib and Regorafenib. The urea moiety acts as a hydrogen bond donor and acceptor, anchoring the molecule within the ATP-binding pocket of protein kinases.[2]

-

Antitubulin Activity: Certain complex derivatives containing a 4-methoxyphenyl group have shown potent activity as microtubule depolymerizing agents, binding to the colchicine site on tubulin and inducing mitotic arrest in cancer cells.[3]

-

General Bioactivity: The broader class of (4-methoxyphenyl)amine derivatives has been explored for synthesizing compounds with anthelmintic, anti-inflammatory, and other biological activities.[4][5]

Given this precedent, this compound could be a candidate for screening in various biological assays, particularly in oncology and infectious disease research. Its structure offers potential hydrogen bonding interactions that are crucial for receptor binding.

Diagram of Aryl Urea as a Kinase Inhibitor

Caption: Conceptual model of an aryl urea derivative inhibiting a target kinase.

References

- 1. Biuret - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1-Carbamoyl-3-(4-methoxyphenyl)urea: A Technical Whitepaper

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of the novel chemical entity 1-Carbamoyl-3-(4-methoxyphenyl)urea. Direct pharmacological data for this specific compound is not available in the current scientific literature. Therefore, this paper extrapolates potential biological activities and therapeutic targets by analyzing structurally related compounds, namely biaryl ureas containing the 4-methoxyphenylurea scaffold and N-substituted biuret derivatives. The primary aim is to provide a foundational resource for researchers interested in the synthesis and evaluation of this compound. The analysis suggests that this compound may exhibit inhibitory activity against various protein kinases implicated in oncology and inflammatory diseases, and could also potentially target viral proteases. This document presents a synthesis of available data, detailed experimental protocols from analogous studies, and visual representations of key signaling pathways to guide future research endeavors.

Introduction: The Therapeutic Potential of Biaryl Ureas

The biaryl urea motif is a privileged structure in medicinal chemistry, forming the core of several approved and investigational drugs. The urea linkage is a potent hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[1] Unsymmetrical N,N'-diaryl ureas, in particular, have been extensively explored as anticancer agents.[2] The 4-methoxyphenylurea moiety is a common feature in many of these bioactive molecules, contributing to their pharmacological profiles.

While this compound itself has not been characterized, its structure combines the established pharmacophore of a substituted phenylurea with a biuret-like moiety. Biuret and its derivatives have also been investigated for their own distinct biological activities. This whitepaper will, therefore, consider both of these structural precedents to build a profile of potential therapeutic applications.

Extrapolated Therapeutic Targets from Structurally Related Compounds

Based on the extensive literature on biaryl ureas and biuret derivatives, the following therapeutic targets are proposed for this compound.

Protein Kinase Inhibition

Numerous biaryl urea derivatives are potent inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer and inflammatory diseases.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several biphenyl-aryl ureas have demonstrated potent VEGFR-2 inhibition.[3] The proposed mechanism involves the urea moiety forming critical hydrogen bonds with the DFG (Asp-Phe-Gly) motif in the kinase domain.

-

Glycogen Synthase Kinase 3β (GSK-3β): A serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, a structural analog, is a known inhibitor of GSK-3β.[4]

-

RAF Kinases: A family of serine/threonine-specific protein kinases that are key components of the RAS-RAF-MEK-ERK signaling pathway, which is often hyperactivated in cancer. The diaryl urea structure is present in several RAF kinase inhibitors.[1]

-

NEK7: A member of the NIMA-related kinase family that plays a crucial role in the activation of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases. Novel biaryl urea derivatives have been discovered as NEK7 inhibitors, disrupting the NLRP3-NEK7 interaction.[5]

Viral Protease Inhibition

The introduction of the "1-Carbamoyl" group creates a biuret-like structure. Biuret derivatives have been investigated as potential inhibitors of viral proteases.

-

HIV-1 Protease: This enzyme is essential for the life cycle of the human immunodeficiency virus (HIV). Biuret derivatives with pseudo-peptide structures have been synthesized and evaluated as potential HIV-1 protease inhibitors.[3]

Quantitative Data for Structurally Related Compounds

The following table summarizes the inhibitory activities of representative biaryl urea compounds that share structural similarities with this compound. This data can serve as a benchmark for future studies on the target compound.

| Compound Class | Target | IC50/Activity | Reference |

| Biphenyl-aryl ureas | VEGFR-2 | 0.14 nM - 0.36 nM | [3] |

| N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea analog | GSK-3β | Data from ongoing biological assays | [4] |

| Biaryl urea derivatives | IL-1β release (NEK7 inhibition) | Potent activity with low cytotoxicity | [5] |

| Biuret derivatives | HIV-1 Protease | 55 - 100 µM | [3] |

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments that would be essential for evaluating the therapeutic potential of this compound, based on protocols used for its structural analogs.

Synthesis of 1-(substituted aryl)-3-(4-methoxyphenyl)urea Derivatives

A common synthetic route to unsymmetrical diaryl ureas involves the reaction of an aryl isocyanate with an aniline derivative.[2]

-

Materials: Substituted aniline, 4-methoxyphenyl isocyanate, dry N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve equimolar amounts of the substituted aniline and 4-methoxyphenyl isocyanate in dry DMF.

-

Heat the reaction mixture in a microwave reactor for a specified time and temperature (e.g., 1 hour at 130°C).[4]

-

After cooling, partition the reaction mixture between ethyl acetate and water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

-

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

-

Principle: Measurement of the enzyme's ability to phosphorylate a substrate in the presence of the test compound.

-

Materials: Recombinant human VEGFR-2 kinase domain, appropriate substrate (e.g., a synthetic peptide), ATP, assay buffer, test compound, and a detection system (e.g., fluorescence-based or radiometric).

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

-

Cell-Based Proliferation Assay

-

Principle: To assess the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.

-

Materials: Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer), cell culture medium, fetal bovine serum (FBS), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and the test compound.

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, representing the concentration that causes 50% inhibition of cell growth.

-

Visualizing Potential Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the potential signaling pathways that could be modulated by this compound.

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

Caption: Potential disruption of the NLRP3 inflammasome activation.

Conclusion and Future Directions

While there is no direct experimental evidence for the biological activity of this compound, a comprehensive analysis of its structural components—the biaryl urea and the biuret moiety—provides a strong rationale for its investigation as a therapeutic agent. The most promising avenues for exploration appear to be in the fields of oncology and inflammatory diseases, with a primary focus on protein kinase inhibition. The potential for HIV-1 protease inhibition also warrants investigation.

Future research should prioritize the chemical synthesis of this compound, followed by a broad-spectrum screening against a panel of protein kinases and viral proteases. The experimental protocols outlined in this whitepaper provide a roadmap for these initial studies. Confirmation of any in vitro activity should be followed by cell-based assays and, subsequently, in vivo studies to establish the compound's therapeutic potential. The unique combination of two known pharmacophores in this compound makes it a compelling candidate for drug discovery efforts.

References

literature review on the synthesis of substituted phenylureas

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylureas are a cornerstone of modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Their synthesis has been a subject of intense research, leading to the development of numerous methodologies, from classical approaches to more recent, environmentally benign alternatives. This technical guide provides an in-depth review of the core synthetic strategies for preparing substituted phenylureas, with a focus on practical experimental details and comparative data.

Core Synthetic Methodologies

The synthesis of substituted phenylureas can be broadly categorized into several key approaches, each with its own advantages and limitations. These include classical methods involving the reaction of anilines with urea or its derivatives, the use of isocyanates as key intermediates, and modern phosgene-free strategies.

Reaction of Anilines with Urea and its Derivatives

One of the most direct methods for the synthesis of phenylureas involves the reaction of an aniline with urea or a related compound.

A common laboratory-scale preparation involves heating an aniline hydrochloride salt with urea in an aqueous solution.[1][2] This reaction proceeds through the in-situ formation of ammonium cyanate from the thermal decomposition of urea, which then reacts with the aniline salt to yield the corresponding phenylurea.[1] While straightforward, this method can lead to the formation of symmetrical diarylurea byproducts, such as carbanilide, through the reaction of the initially formed phenylurea with another molecule of aniline.[1]

Another classical approach utilizes potassium cyanate, which reacts with an aniline salt in an aqueous solution to produce the desired phenylurea.[1][3] However, the utility of this method is hampered by the instability of potassium cyanate and the challenges associated with its preparation and storage.[1]

Isocyanate-Based Syntheses

The reaction of an amine with an isocyanate is a highly efficient and widely employed method for the synthesis of ureas. Phenyl isocyanates, in particular, are common precursors for substituted phenylureas. These can be generated from anilines using phosgene or a phosgene equivalent, although the high toxicity and hazardous nature of phosgene have driven the development of alternative, safer methods.[4]

The reaction of a substituted phenyl isocyanate with an amine is typically a rapid and high-yielding process. For instance, 1-cyano-3-phenylurea can be synthesized by reacting phenyl isocyanate with the sodium salt of cyanamide.[5]

Phosgene-Free Synthetic Routes

Concerns over the safety and environmental impact of phosgene have spurred the development of numerous phosgene-free methods for the synthesis of substituted phenylureas. These approaches often rely on the in-situ generation of isocyanate intermediates from safer precursors.

a) From 3-Substituted Dioxazolones: A notable phosgene- and metal-free method utilizes 3-substituted dioxazolones as isocyanate surrogates.[4] In the presence of a base such as sodium acetate and a protic solvent like methanol, the dioxazolone decomposes to generate an isocyanate intermediate, which then reacts with a primary or secondary amine to afford the unsymmetrical phenylurea in moderate to excellent yields.[4] This method is advantageous due to its mild reaction conditions, broad substrate scope, and the avoidance of toxic reagents.[4] In many cases, the product precipitates from the reaction mixture, allowing for simple isolation by filtration.[4]

b) From Organic Carbonates: Another phosgene-free strategy involves a two-step process starting from symmetrical organic carbonates.[6][7][8] In the first step, a diphenylamine reacts with a symmetrical organic carbonate (e.g., dimethyl carbonate) in the presence of a catalyst like 3-methyl-1-butylimidazolium chloride to form a carbamate.[6][8] This carbamate is then treated with an amine, such as methylamine, to yield the target N-methyl-N',N'-diphenylurea.[6][8] The overall yield of this process is dependent on the choice of the organic carbonate.[6][8]

c) Reductive Carbonylation of Nitroaromatics: Catalytic methods offer an alternative phosgene-free route. For example, the palladium-catalyzed reductive carbonylation of nitrobenzene in the presence of a diphosphine ligand can produce 1,3-diphenylurea in high yield and selectivity.[7][9] This one-step process provides a direct route to symmetrical diarylureas from readily available starting materials.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for various synthetic methods, allowing for a direct comparison of their efficiencies.

Table 1: Synthesis of Phenylurea from Aniline and Urea

| Reactants | Conditions | Yield | Reference |

| Aniline hydrochloride, Urea | Boiling water, 1.5-2 hours | 52-55% | [1] |

| Aniline, Urea, HCl | Reflux at 100-104°C for 1 hour | Not specified | [2] |

Table 2: Phosgene-Free Synthesis of Unsymmetrical Phenylureas using 3-Substituted Dioxazolones

| Dioxazolone | Amine | Base | Solvent | Temperature | Time | Yield | Reference |

| 3-Phenyl dioxazolone | 4-Methoxyaniline | NaOAc | MeOH | 60°C | 2 h | 96% | [4] |

| 3-Phenyl dioxazolone | Aniline | NaOAc | MeOH | 60°C | 2 h | 92% | [4] |

| 3-Phenyl dioxazolone | 4-Fluoroaniline | NaOAc | MeOH | 60°C | 2 h | 85% | [4] |

| 3-Phenyl dioxazolone | 4-Chloroaniline | NaOAc | MeOH | 60°C | 2 h | 88% | [4] |

Table 3: Phosgene-Free Synthesis of N-methyl-N',N'-diphenylurea via Carbamate Intermediate

| Carbonate | Carbamate Yield | Amine | Final Product Yield | Reference |

| Dimethyl carbonate | 80% | Methylamine | 4% | [6][8] |

| Diethyl carbonate | 57% | Methylamine | 4% | [6][8] |

| Diphenyl carbonate | 9% | Methylamine | 81% | [6][8] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Phenylurea from Aniline Hydrochloride and Urea[1]

-

Reaction Setup: In a 3-liter flask equipped with a reflux condenser, dissolve 390 g (3 moles) of aniline hydrochloride and 190 g (3.2 moles) of urea in 1500 cc of water.

-

Heating: Boil the solution under reflux. After approximately one hour, crystals of the carbanilide byproduct will begin to separate.

-

First Filtration: After 1.5 to 2 hours of boiling, rapidly filter the hot mixture by suction to remove the carbanilide. Wash the crystals with 100 cc of boiling water.

-

Crystallization of Phenylurea: Chill the filtrate to induce crystallization of phenylurea. Filter off the phenylurea crystals and rinse with a small amount of cold water.

-

Subsequent Cycles: The filtrate is boiled again under reflux for another 1.5 to 2 hours, and the process of hot filtration to remove carbanilide followed by cooling to collect phenylurea is repeated. This is typically done for a total of three cycles.

-

Final Isolation: The mother liquor is finally evaporated to half its original volume to obtain additional crops of carbanilide and phenylurea.

-

Purification: The collected phenylurea can be purified by recrystallization from hot water to yield colorless needles or flakes with a melting point of 147°C. The total yield of pure product is 212–225 g (52–55% of the theoretical amount).

Protocol 2: General Procedure for the Synthesis of Unsymmetrical Phenylureas from 3-Substituted Dioxazolones[4]

-

Reaction Setup: To a solution of the amine (1 equivalent) in methanol (1.0 M), add the 3-substituted dioxazolone (1 equivalent) and sodium acetate (1 equivalent).

-

Reaction: Heat the reaction mixture at 60°C for 2 hours.

-

Isolation: In many cases, the desired phenylurea product will precipitate out of the solution upon cooling. The product can be collected by filtration.

-

Purification: If necessary, the crude product can be purified by flash chromatography on silica gel.

Protocol 3: Synthesis of 1-Cyano-3-phenylurea[5]

-

Preparation of Cyanamide Solution: To a solution of 16.8 g (0.40 mole) of cyanamide in 50 ml of water, add 50 ml of aqueous 3N sodium hydroxide (0.15 mole).

-

Addition of Phenyl Isocyanate: Cool the resulting solution to 15–18°C. Add 23.8 g (0.2 mole) of phenyl isocyanate in 2-ml portions with shaking over a 15–18 minute period. Maintain the temperature at 20–25°C by occasional cooling in an ice-water bath.

-

Precipitation: After the addition is complete, add concentrated hydrochloric acid slowly with stirring until a permanent turbidity just appears. Add 30–40 g of cracked ice to lower the temperature to 18–20°C. Complete the precipitation by the alternate addition of concentrated hydrochloric acid and cracked ice until the suspension is acidic to Congo red.

-

Isolation of Crude Product: After storing at 0°C for 3 hours, collect the microcrystalline white precipitate by filtration under reduced pressure and wash with two portions of cold water (20–25 ml). The yield of crude 1-cyano-3-phenylurea is 29–30.5 g (90–95%).

-

Purification: Dissolve the crude product in 100 ml of boiling acetone and slowly add 30–40 ml of petroleum ether with swirling. As crystallization proceeds, add an additional 20–30 ml of petroleum ether. After 15 minutes at room temperature, place the mixture at 0°C. Collect the product by filtration and wash with a 1:3 acetone-petroleum ether mixture and then with petroleum ether. The yield of pure 1-cyano-3-phenylurea (m.p. 127–128°C with decomposition) is 20–21.5 g (62–67%).

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the core synthetic pathways for substituted phenylureas.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Phenylurea synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Phosgene-free synthesis of N-methyl-N',N'-diphenylurea [repository.tno.nl]

- 7. researchgate.net [researchgate.net]

- 8. publications.tno.nl [publications.tno.nl]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety and Handling of 1-Carbamoyl-3-(4-methoxyphenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Carbamoyl-3-(4-methoxyphenyl)urea was found. The following information is compiled from data on structurally similar compounds, including urea and p-methoxyphenylurea, and should be used as a guide for handling this compound with caution. A thorough risk assessment should be conducted before use.

Chemical Identification and Physicochemical Properties

This compound is a derivative of urea containing a carbamoyl group and a 4-methoxyphenyl substituent. While specific experimental data for this compound is limited, the properties of its parent structures provide insight into its expected characteristics.

| Property | Data for Urea | Data for p-Methoxyphenylurea | Inferred Properties for this compound |

| Molecular Formula | CH₄N₂O | C₈H₁₀N₂O₂[1] | C₉H₁₁N₃O₃ |

| Molecular Weight | 60.06 g/mol [2] | 166.18 g/mol [1] | 209.20 g/mol |

| Appearance | White crystalline solid or pellets[2] | White crystalline solid | Expected to be a solid |

| Solubility | Highly soluble in water[2] | Soluble in water | Expected to have some water solubility |

| Melting Point | 132.7 °C (decomposes) | 162 °C | Not available |

| Boiling Point | Decomposes | Not available | Decomposes on heating |

| Density | 1.335 g/cm³[2] | Not available | Not available |

Hazard Identification and Toxicological Data

Based on the hazard classifications of related compounds, this compound should be handled as a potentially hazardous substance.

| Hazard | Classification for Urea | Classification for p-Methoxyphenylurea | Precautionary Statement for this compound |

| Acute Oral Toxicity | Not classified as hazardous | Harmful if swallowed (H302)[3] | Warning: Harmful if swallowed. |

| Skin Irritation | Causes skin irritation | Not classified, but skin contact should be avoided[4] | May cause skin irritation. |

| Eye Irritation | Causes eye irritation | Not classified, but can cause eye irritation[4] | May cause eye irritation. |

| Inhalation | May cause respiratory tract irritation | Avoid inhalation of dust[4] | May cause respiratory tract irritation. |

Toxicological Data Summary (for related compounds):

| Compound | Test | Species | Route | Value |

| Urea | LD50 | Rat | Oral | 8471 mg/kg |

No specific LD50 data is available for this compound.

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are crucial to minimize exposure and ensure safety in a laboratory setting.

Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3] Ensure eyewash stations and safety showers are readily accessible.[5]

-

Personal Handling: Avoid contact with skin, eyes, and clothing.[4][6] Do not breathe dust.[7] Wash hands thoroughly after handling.[5][6]

-

Spill Cleanup: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[3][6] Keep containers tightly closed to prevent moisture absorption.

-

Incompatible Materials: Keep away from strong oxidizing agents.

Personal Protective Equipment (PPE)

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4] |

| Respiratory Protection | If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator for dusts. |

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[3][6] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[4][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[5][6] |

Experimental Protocols: General Synthesis of N-Aryl-N'-Carbamoylureas

Materials:

-

Substituted aniline (e.g., 4-methoxyaniline)

-

Triphosgene or other phosgene equivalent

-

Triethylamine (TEA) or another suitable base

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Ammonia or an ammonia source

Procedure:

-

Isocyanate Formation:

-

Dissolve the substituted aniline in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath.

-

Slowly add a solution of triphosgene in the same anhydrous solvent.

-

Add triethylamine dropwise to the reaction mixture. The formation of the isocyanate can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy.

-

-

Urea Formation:

-

To the in situ generated isocyanate solution, carefully introduce a source of ammonia (e.g., bubbling ammonia gas or adding an ammonium salt with a base).

-

Allow the reaction to warm to room temperature and stir until completion.

-

-

Work-up and Purification:

-

Quench the reaction with water or a dilute aqueous acid.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Visualized Safety and Handling Workflow

The following diagrams illustrate the key logical relationships in handling and safety procedures for a chemical like this compound.

Caption: A logical workflow for the safe handling of chemical substances.

Caption: A general workflow for a chemical synthesis experiment.

References

- 1. p-Methoxyphenylurea | C8H10N2O2 | CID 74066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Urea | NH2CONH2 | CID 1176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Methoxyphenyl)urea | CAS#:1566-42-3 | Chemsrc [chemsrc.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. lewisu.edu [lewisu.edu]

- 7. fishersci.com [fishersci.com]

- 8. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Discovery and History of 1-Carbamoyl-3-(4-methoxyphenyl)urea

This technical guide provides a comprehensive overview of the synthesis, historical context, and potential biological significance of 1-Carbamoyl-3-(4-methoxyphenyl)urea and related N-arylurea compounds. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data summaries, and pathway visualizations.

Introduction: From Wöhler's Synthesis to Modern Drug Discovery

The journey of urea and its derivatives in science is a remarkable one, beginning with its first isolation from urine by Hilaire Rouelle in 1773 and, more significantly, its artificial synthesis from inorganic starting materials by Friedrich Wöhler in 1828.[1][2][3] This pivotal moment in chemical history not only dismantled the theory of vitalism but also laid the foundation for modern organic chemistry.[1][2]

In contemporary medicinal chemistry, the N-arylurea scaffold has emerged as a "privileged structure," a molecular framework that is recurrently found in potent, biologically active compounds. This is particularly evident in the field of oncology, where numerous N-arylurea derivatives have been developed as inhibitors of key signaling pathways implicated in cancer progression. While the specific discovery and historical timeline of this compound are not extensively documented as a singular event, its synthesis, properties, and potential applications can be thoroughly understood within the broader and well-established context of its chemical class. This guide will, therefore, explore this compound as a representative example of the N-arylurea family.

Physicochemical and Structural Data

This compound, also known by its more common synonym (4-methoxyphenyl)urea, possesses a defined set of chemical and physical properties that are crucial for its handling, characterization, and application in research settings.

| Identifier/Property | Value | Reference |

| IUPAC Name | (4-methoxyphenyl)urea | PubChem |

| Molecular Formula | C8H10N2O2 | PubChem |

| Molecular Weight | 166.18 g/mol | PubChem |

| CAS Number | 1566-42-3 | PubChem |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)N | PubChem |

| InChIKey | PGUKYDVWVXRPKK-UHFFFAOYSA-N | PubChem |

| Appearance | Solid | - |

| Melting Point | Not reported | - |

| Solubility | Not reported | - |

Note: PubChem is a public repository and data may be depositor-supplied.[4]

Synthesis and Discovery of Applicable Methodologies

The synthesis of unsymmetrical diaryl ureas, including this compound, can be achieved through several established chemical routes. The "discovery" in this context refers to the development of these versatile synthetic methodologies.

A primary and direct method involves the reaction of an aryl isocyanate with an amine. For the target compound, this would entail the reaction of 4-methoxyphenyl isocyanate with ammonia. Conversely, p-anisidine (4-methoxyaniline) can be reacted with a source of the carbamoyl group.

More sophisticated methods, which avoid the direct handling of potentially hazardous isocyanates, have also been developed. These include the use of phosgene substitutes like triphosgene or 1,1'-carbonyldiimidazole (CDI).[5] In these reactions, the amine (p-anisidine) is first activated with the phosgene substitute to form a reactive intermediate, which then reacts with a second amine or ammonia to yield the final urea product.[5] Another common strategy is the formation of a carbamate intermediate, which is subsequently reacted with an amine.[5]

Caption: General workflow for synthesizing unsymmetrical diaryl ureas.

Potential Biological Activity and Mechanisms of Action

While specific biological data for this compound is sparse in the public domain, the broader class of N-arylurea derivatives has been extensively studied, revealing significant potential as therapeutic agents, particularly in oncology. Many compounds with this core structure function as potent inhibitors of protein kinases, which are critical enzymes in cellular signaling pathways that are often dysregulated in cancer.

For instance, derivatives of N-aryl-N'-arylmethylurea have demonstrated excellent antiproliferative activities against various cancer cell lines, including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate).[6] The mechanism often involves the inhibition of receptor tyrosine kinases such as c-MET and VEGFR-2, which are crucial for tumor growth, angiogenesis, and metastasis.[7] The urea moiety is adept at forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for inhibitory activity.[5]

Below is a summary of the anticancer activity of some representative N-arylurea derivatives from the literature.

| Compound | Target Cancer Cell Line | IC50 Value | Reference |

| N-4-methoxybenzoyl-N'-phenylurea | HeLa (Cervical Cancer) | 6.50 mM | [8] |

| Hydroxyurea (Reference) | HeLa (Cervical Cancer) | 170.57 mM | [8] |

| APPU2b (4-chlorophenyl derivative) | c-MET / VEGFR-2 | 1040 nM / 1580 nM | [7] |

| APPU2c (bromo analogue) | c-MET / VEGFR-2 | 720 nM / 1170 nM | [7] |

| APPU2g-i (dichlorophenyl derivatives) | c-MET | 380–620 nM | [7] |

| Compound 7l (1-phenyl-3-(1-phenylethyl)urea derivative) | Complement Inhibition | 13 nM | [9] |

The data clearly indicates that structural modifications to the N-arylurea scaffold can lead to highly potent and selective inhibitors. The introduction of different substituents on the phenyl rings significantly influences the inhibitory activity.

Caption: Inhibition of a receptor tyrosine kinase pathway by an N-arylurea compound.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and evaluation of N-arylurea compounds, adapted from the scientific literature.

Synthesis of an N-Arylurea Derivative via a Carbamate Intermediate

This protocol is a generalized two-step procedure for synthesizing an unsymmetrical N,N'-diaryl urea, adaptable for this compound.

Materials:

-

(2-aminophenyl)(1H-pyrrol-2-yl)methanone (or p-anisidine as the starting amine)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Pyridine

-

Phenyl Chloroformate

-

4-Methoxyaniline (or ammonia source)

-

Nitrogen gas supply

-

Standard laboratory glassware and stirring equipment

Procedure:

Step 1: Formation of the Phenyl Carbamate Intermediate [5]

-

To a stirred mixture of the starting amine (e.g., p-anisidine, 1 equivalent) and dry pyridine (1.1 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of phenyl chloroformate (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carbamate intermediate.

Step 2: Formation of the Final Urea Product [5]

-

Dissolve the crude phenyl carbamate intermediate (1 equivalent) in a suitable solvent like THF.

-

Add the second amine (e.g., 4-methoxyaniline, 1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to yield the pure unsymmetrical diaryl urea.

Anticancer Activity Assessment using MTT Assay

This protocol describes a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

HeLa cells (or other target cancer cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Test compound (e.g., N-4-methoxybenzoyl-N'-phenylurea) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well microplates

-

Spectrophotometer (ELISA reader)

Procedure: [8]

-

Seed the cancer cells into 96-well plates at a density of approximately 5x10^3 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., hydroxyurea).

-

Incubate the plates for 48 hours at 37 °C in a humidified 5% CO2 atmosphere.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound, as a member of the N-arylurea family, stands on the shoulders of a rich history of chemical synthesis and a dynamic present of therapeutic innovation. While its individual historical narrative may be modest, its structural class is of immense interest to the scientific community. The synthetic methodologies are well-established, and the potential for biological activity, particularly as kinase inhibitors for cancer therapy, is significant. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this and related compounds, continuing the legacy that began with Wöhler's groundbreaking synthesis of urea over a century ago.

References

- 1. Urea - American Chemical Society [acs.org]

- 2. Urea - Wikipedia [en.wikipedia.org]

- 3. scitepress.org [scitepress.org]

- 4. p-Methoxyphenylurea | C8H10N2O2 | CID 74066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. [wisdomlib.org]

- 9. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Spectral and Analytical Data for 1-Carbamoyl-3-(4-methoxyphenyl)urea and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the request for comprehensive spectral data (NMR, IR, Mass) and experimental protocols for the compound 1-Carbamoyl-3-(4-methoxyphenyl)urea . Despite extensive searches of scientific literature and chemical databases, no specific experimental spectral data or detailed synthetic protocols for this exact molecule are publicly available at this time. The absence of a registered CAS number for this compound further complicates a targeted data search.

As a practical alternative for researchers in the field, this guide provides available spectral data and relevant protocols for the closely related and structurally similar compound, 1-(4-methoxyphenyl)urea . Additionally, general experimental methodologies for the synthesis and spectral characterization of urea derivatives are detailed, providing a foundational framework for the potential synthesis and analysis of the target compound.

Spectral Data for the Analogous Compound: 1-(4-methoxyphenyl)urea

Due to the lack of available data for this compound, we present the spectral information for the analogous compound, 1-(4-methoxyphenyl)urea (CAS Number: 1566-42-3). This compound lacks the carbamoyl group at the 1-position but shares the core 4-methoxyphenylurea structure.

Infrared (IR) Spectroscopy

The following table summarizes the characteristic infrared absorption bands for 1-(4-methoxyphenyl)urea.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | N-H Stretching (Amide) |

| ~1641 | Strong | C=O Stretching (Urea Amide I) |

| ~1550 | Medium | N-H Bending (Urea Amide II) & C=C Aromatic Stretching |

| ~1230 | Strong | C-O Stretching (Aryl Ether) |

| ~830 | Strong | C-H Bending (para-disubstituted aromatic ring) |

Note: The presence of the carbamoyl group in the target compound would be expected to introduce additional characteristic peaks, likely another C=O stretch and further N-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predictive and experimental data for the NMR spectra of 1-(4-methoxyphenyl)urea are available. The expected chemical shifts are outlined below.

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 1H | Ar-NH -C=O |

| ~7.3 | Doublet | 2H | Aromatic CH (ortho to -NH) |

| ~6.8 | Doublet | 2H | Aromatic CH (ortho to -OCH₃) |

| ~5.7 | Broad Singlet | 2H | -C(=O)-NH₂ |

| ~3.7 | Singlet | 3H | -OCH₃ |

¹³C NMR (Carbon NMR)

| Chemical Shift (ppm) | Assignment |

| ~157 | C =O (Urea) |

| ~155 | Aromatic C -OCH₃ |

| ~133 | Aromatic C -NH |

| ~121 | Aromatic C H (ortho to -NH) |

| ~114 | Aromatic C H (ortho to -OCH₃) |

| ~55 | -OC H₃ |

Mass Spectrometry (MS)

The expected molecular weight of 1-(4-methoxyphenyl)urea is 166.18 g/mol . In a typical mass spectrum using electrospray ionization (ESI) in positive mode, the following ion would be expected:

-

[M+H]⁺: m/z ≈ 167.08

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral analysis of aryl urea derivatives, based on common laboratory practices. These can be adapted for the synthesis and characterization of this compound.

General Synthesis of an N,N'-Disubstituted Urea

A common method for the synthesis of unsymmetrical ureas involves the reaction of an isocyanate with an amine.

Caption: General synthetic workflow for 1-(4-methoxyphenyl)urea.

Procedure:

-

To a stirred solution of p-anisidine in an anhydrous inert solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), a base such as triethylamine is added.

-

The solution is cooled in an ice bath, and a solution of an isocyanate precursor (e.g., triphosgene) in the same solvent is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred until the formation of the isocyanate is complete (monitored by TLC or IR spectroscopy).

-

A source of ammonia (e.g., aqueous ammonia) is then added to the reaction mixture.

-

The reaction is stirred until completion, after which the product is isolated by filtration or extraction, and purified by recrystallization or column chromatography.

NMR Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy